molecular formula C12H18N2 B008418 1-Butyl-1,2,3,4-tetrahydroquinoxaline CAS No. 105105-31-5

1-Butyl-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B008418
CAS No.: 105105-31-5
M. Wt: 190.28 g/mol
InChI Key: YLGJUYMPZIRPQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-1,2,3,4-tetrahydroquinoxaline is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The tetrahydroquinoxaline core is recognized as a privileged structure in the design of novel bioactive compounds . Researchers are actively exploring this and related tetrahydroquinoline derivatives as potential therapeutic agents due to their wide range of pharmacological activities . A key area of research for tetrahydroquinoxaline derivatives is in oncology. Compounds based on this scaffold are being investigated as microtubule targeting agents . Specifically, novel tetrahydroquinoxaline sulfonamide derivatives have been designed and synthesized as Colchicine Binding Site Inhibitors (CBSIs), which can disrupt tubulin polymerization, interfere with mitotic spindle formation, and arrest the cell cycle at the G2/M phase, demonstrating potent antiproliferative activities against various human cancer cell lines . Beyond oncology, the tetrahydroquinoline structural motif, to which tetrahydroquinoxaline is closely related, is found in compounds with diverse biological activities. These include potential applications as anti-parasitic, anti-inflammatory, antioxidant, and anti-diabetic agents . The 1,2,3,4-tetrahydroquinoline nucleus is a prevalent core structure in a myriad of synthetic pharmaceuticals and natural products, underscoring its broad utility in biomedical research . This product is intended for research applications only, providing chemists and biologists a building block for the synthesis and development of new chemical entities or as a reference standard in biological screening assays.

Properties

CAS No.

105105-31-5

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

4-butyl-2,3-dihydro-1H-quinoxaline

InChI

InChI=1S/C12H18N2/c1-2-3-9-14-10-8-13-11-6-4-5-7-12(11)14/h4-7,13H,2-3,8-10H2,1H3

InChI Key

YLGJUYMPZIRPQB-UHFFFAOYSA-N

SMILES

CCCCN1CCNC2=CC=CC=C21

Canonical SMILES

CCCCN1CCNC2=CC=CC=C21

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of Tetrahydroquinoxaline Derivatives

Compound Name Substituent(s) Molecular Weight (g/mol) LogP<sup>a</sup> Fluorescence Properties Key Applications
1-Butyl-1,2,3,4-tetrahydroquinoxaline Butyl (N1) 190.29<sup>b</sup> ~2.8 (estimated) Likely solvent-dependent emission<sup>c</sup> Potential fluorescent probes
1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline Ethyl (N1, N4) 192.29 2.1 Solvent/pH-dependent fluorescence ER/lysosome staining
1-Methyl-1,2,3,4-tetrahydroquinoxaline Methyl (N1) 148.21 0.9 Not reported Synthetic intermediate
1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline 3-Chlorobenzyl (N1) 331.7 (dihydrochloride) 3.5 No fluorescence data Drug intermediate

<sup>a</sup> LogP values estimated via analogy or calculated using fragment-based methods.
<sup>b</sup> Calculated based on formula C₁₂H₁₈N₂.
<sup>c</sup> Inferred from structural similarity to 1,4-diethyl derivative .

Key Observations :

Alkyl Chain Effects : Longer alkyl chains (e.g., butyl vs. ethyl/methyl) increase hydrophobicity (higher LogP), enhancing membrane permeability but reducing aqueous solubility. This aligns with trends observed in 1,4-diethyl derivatives, which require organic cosolvents (e.g., 10% EtOH) for biological studies .

Fluorescence Modulation : The 1,4-diethyl derivative exhibits pH- and solvent-dependent fluorescence quantum yields due to electronic interactions between the ethyl groups and the imidazolone chromophore . The butyl analog may display similar tunability but with redshifted emission maxima due to extended conjugation or steric effects.

Synthetic Accessibility: Synthesis of N-alkyl tetrahydroquinoxalines typically involves reductive alkylation (e.g., NaBH₄/acetic acid) of quinoxaline precursors . For the butyl variant, butyl bromide or iodide would replace ethylating agents used in the diethyl analog’s synthesis.

Fluorescence Labeling

The 1,4-diethyl derivative demonstrates superior photostability compared to Turquoise2 (a fluorescent protein), making it suitable for long-term cellular imaging . While the butyl analog’s photostability remains untested, its extended alkyl chain may improve lipid bilayer anchoring, enhancing organelle-specific localization (e.g., endoplasmic reticulum or lysosomes) .

Medicinal Chemistry

N-Benzyl and N-aryl derivatives (e.g., 1-(3-chlorobenzyl)-tetrahydroquinoxaline) are explored as intermediates for antiepileptics or neurotransmitter antagonists . The butyl variant’s lipophilicity may enhance blood-brain barrier penetration, but toxicity risks (e.g., metabolic instability) require further study.

Preparation Methods

Base-Mediated Alkylation

Treatment of 1,2,3,4-tetrahydroquinoxaline with butyl halides (e.g., 1-bromobutane) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) facilitates N-alkylation. For example, refluxing tetrahydroquinoxaline with 1-bromobutane in dimethylformamide (DMF) at 80°C for 24 hours yields 1-butyl-1,2,3,4-tetrahydroquinoxaline (35–45% yield). The use of bulky bases like sodium tert-butoxide (t-BuONa) improves mono-alkylation selectivity by reducing dialkylation side reactions.

Table 1: Base-Mediated Alkylation Conditions

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃DMF802435
t-BuONaToluene1001245
NaHTHF601840

Solvent and Stoichiometry Effects

Polar aprotic solvents like DMF enhance alkylation efficiency by stabilizing ionic intermediates. Stoichiometric control (1:1 molar ratio of tetrahydroquinoxaline to alkylating agent) further limits dialkylation.

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed C–N coupling offers a robust route for introducing aryl and alkyl groups to tetrahydroquinoxaline. While aryl couplings are well-documented, adapting these methods for alkyl groups requires careful catalyst selection.

Palladium-Catalyzed Alkylation

A method analogous to the synthesis of 1-phenyl-1,2,3,4-tetrahydroquinoxaline employs Pd₂(dba)₃ (dba = dibenzylideneacetone) with a bulky phosphine ligand (e.g., P(t-Bu)₃·HBF₄) and t-BuONa in o-xylene. Substituting iodobenzene with 1-iodobutane under these conditions yields 1-butyl-1,2,3,4-tetrahydroquinoxaline (30–50% yield).

Table 2: Palladium-Catalyzed Coupling Conditions

Catalyst SystemLigandSolventTemperature (°C)Yield (%)
Pd₂(dba)₃ + P(t-Bu)₃·HBF₄P(t-Bu)₃·HBF₄o-Xylene12050
Pd(OAc)₂XantphosToluene10030

Nickel-Catalyzed Approaches

Nickel catalysts (e.g., Ni(cod)₂) with N-heterocyclic carbene (NHC) ligands enable alkylation using less reactive alkyl halides. For instance, Ni(cod)₂/IMes·HCl in dioxane at 80°C achieves 40% yield.

Reduction of N-Alkylated Quinoxaline Precursors

Reduction of pre-alkylated quinoxalines provides an indirect route to 1-butyl-1,2,3,4-tetrahydroquinoxaline.

Sodium Borohydride Reduction

Quinoxaline derivatives substituted with butyl groups undergo reduction using NaBH₄ in trifluoroacetic acid (TFA). For example, 1-butylquinoxaline reduced with NaBH₄ at 0°C for 3 hours yields 1-butyl-1,2,3,4-tetrahydroquinoxaline (60–70% yield).

Table 3: Reductive Conditions for Tetrahydroquinoxaline Synthesis

SubstrateReducing AgentSolventTemperature (°C)Yield (%)
1-ButylquinoxalineNaBH₄TFA/H₂O070
QuinoxalineH₂ (Pd/C)EtOH2585

Comparative Analysis of Synthetic Methods

Table 4: Method Comparison

MethodAdvantagesLimitationsTypical Yield (%)
Direct AlkylationSimple setup, low costLow selectivity for mono-alkylation35–45
Pd-Catalyzed CouplingHigh selectivity, modular ligandsRequires expensive catalysts30–50
NaBH₄ ReductionHigh yield, mild conditionsRequires pre-alkylated substrate60–70

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 1-butyl-1,2,3,4-tetrahydroquinoxaline, and how do reaction conditions influence yields?

  • Answer : Three primary methods are reported:

  • Reductive Conjugate Addition Nitro-Mannich Reaction : This method uses nitroalkenes and imines to form β-nitro amines, followed by sequential nitro reduction and Pd-catalyzed intramolecular N-arylation. Yields exceed 85% with excellent diastereoselectivity. Acidic promoters like methanesulfonic acid improve reactivity for non-basic imines .
  • Asymmetric Hydrogenation : Employing chiral Ru or Ir catalysts (e.g., diphosphinite ligands), quinoxalines are hydrogenated to enantiomerically enriched products. Enantioselectivity up to 90% ee is achievable, though conversions may vary .
  • Transfer Hydrogenation : Catalyzed by tetrabutylammonium bromide, this method reduces quinoxalines using ammonium formate as a hydrogen donor, yielding 85–97% products. Reaction temperature (80–100°C) and solvent (THF/water mixtures) are critical for efficiency .

Q. How can researchers validate the structural integrity of synthesized 1-butyl-1,2,3,4-tetrahydroquinoxaline derivatives?

  • Answer : Use a combination of 1H/13C NMR and high-resolution mass spectrometry (HRMS) . Key NMR signals include:

  • Aromatic protons (δ 6.4–6.6 ppm for quinoxaline ring protons).
  • Methylene/methine protons adjacent to nitrogen (δ 3.3–3.5 ppm).
  • Substituent-specific signals (e.g., tert-butyl groups at δ 1.26 ppm) .
    • HRMS confirms molecular formulas (e.g., [M]+ for C12H18N2 at m/z 191.1542) .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the synthesis of substituted tetrahydroquinoxalines?

  • Answer : The reductive conjugate addition nitro-Mannich route ( ) achieves >90% diastereoselectivity by:

  • Using sterically hindered nitroalkenes to favor specific transition states.
  • Optimizing reaction temperature (0–25°C) to minimize epimerization.
  • Sequential reduction and cyclization steps to lock stereochemistry.

Q. What strategies enhance enantioselectivity in asymmetric hydrogenation of quinoxalines?

  • Answer : Key factors include:

  • Ligand Design : Diphosphinite ligands (e.g., (R)-Segphos) paired with [RuCl2(p-cymene)]2 improve enantioselectivity (up to 90% ee) by creating chiral pockets .
  • Substrate Modification : Electron-withdrawing substituents on the quinoxaline ring stabilize intermediate metal complexes, enhancing selectivity.
  • Pressure Optimization : Higher H2 pressure (10–50 bar) accelerates hydrogenation but may reduce selectivity; balance with catalyst loading .

Q. How can computational modeling aid in optimizing synthetic routes for tetrahydroquinoxaline derivatives?

  • Answer : Density functional theory (DFT) studies can:

  • Predict transition-state geometries to rationalize diastereo-/enantioselectivity.
  • Identify rate-limiting steps (e.g., N-arylation in ) for reaction optimization.
  • Screen ligand-catalyst combinations for asymmetric hydrogenation to reduce experimental trial-and-error .

Q. What structural modifications to the tetrahydroquinoxaline core improve bioactivity or binding affinity?

  • Answer : Functionalization strategies include:

  • N-Alkylation : Introducing alkyl groups (e.g., benzyl, tert-butyl) enhances lipophilicity and target engagement .
  • Ring Fusion : Combining tetrahydroquinoxaline with decahydropyrido[3,4-b]pyrazine creates tricyclic systems with multiple stereocenters, enabling multi-target drug design .
  • Electron-Withdrawing Substituents : Halogens (Cl, Br) or trifluoromethoxy groups at specific positions modulate electronic properties and metabolic stability .

Q. How do contradictory data on reaction yields or selectivity arise, and how can they be resolved?

  • Answer : Discrepancies often stem from:

  • Catalyst Purity : Trace impurities in ligands ( ) or solvents () alter reactivity. Use rigorously purified reagents.
  • Substrate Scope Limitations : Methods optimized for electron-deficient quinoxalines ( ) may fail with electron-rich analogs. Screen substrates systematically.
  • Analytical Variability : Ensure consistent NMR integration and HRMS calibration across studies .

Methodological Tables

Table 1 : Comparison of Synthetic Methods for 1-Butyl-1,2,3,4-Tetrahydroquinoxaline

MethodYield (%)DiastereoselectivityEnantioselectivity (ee)Key Reference
Reductive Nitro-Mannich85–95>90%N/A
Asymmetric Hydrogenation70–90N/A70–90%
Transfer Hydrogenation85–97N/AN/A

Table 2 : Key NMR Signals for 1-Butyl-1,2,3,4-Tetrahydroquinoxaline Derivatives

Substituent1H NMR (δ, ppm)13C NMR (δ, ppm)
Quinoxaline ring6.4–6.6 (m, 4H)114–134 (aromatic)
N-CH2-CH2-N3.3–3.5 (m, 4H)41–48 (methylene)
tert-Butyl1.26 (s, 9H)32.2, 34.6 (C(CH3)3)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.